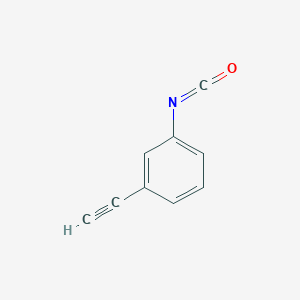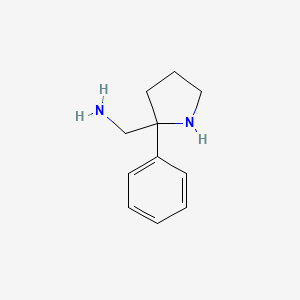
(2-Phenylpyrrolidin-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Phenylpyrrolidin-2-yl)methanamine is a compound that features a pyrrolidine ring substituted with a phenyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylpyrrolidin-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which forms the pyrrolidine ring . Another approach involves the hydrogenation of 2-cyano pyridine to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Phenylpyrrolidin-2-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The phenyl and methanamine groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Phenylpyrrolidin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential interactions with biological targets. Its structural features make it a candidate for investigating receptor binding and enzyme inhibition .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound is used in the production of various materials and chemicals. Its reactivity and stability make it suitable for use in manufacturing processes .
Wirkmechanismus
The mechanism of action of (2-Phenylpyrrolidin-2-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve key signaling molecules and regulatory proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but lacking the phenyl and methanamine groups.
2-Picolylamine: Another related compound with a pyridine ring instead of a phenyl group.
(2RS)-1-Ethylpyrrolidin-2-yl)methanamine: A similar compound with an ethyl group instead of a phenyl group.
Uniqueness
(2-Phenylpyrrolidin-2-yl)methanamine is unique due to its combination of a phenyl group and a methanamine group on the pyrrolidine ring. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C11H16N2 |
|---|---|
Molekulargewicht |
176.26 g/mol |
IUPAC-Name |
(2-phenylpyrrolidin-2-yl)methanamine |
InChI |
InChI=1S/C11H16N2/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9,12H2 |
InChI-Schlüssel |
IPUNFMORXOVGOZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)(CN)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(bromomethyl)-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B13500630.png)

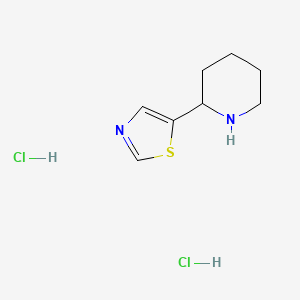
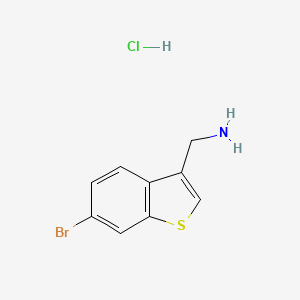
![1-{2,6-dioxaspiro[4.5]decan-9-yl}methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13500657.png)
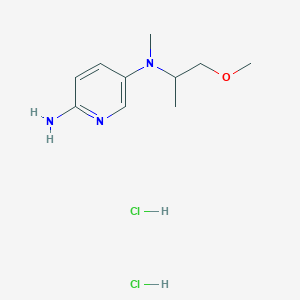

![1-(Bromomethyl)-3-methylbicyclo[1.1.1]pentane](/img/structure/B13500668.png)
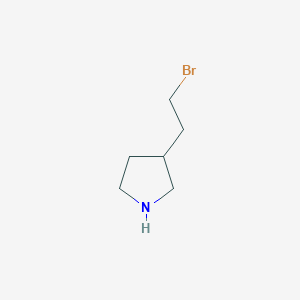
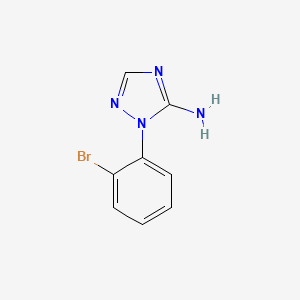
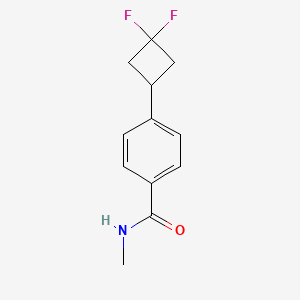
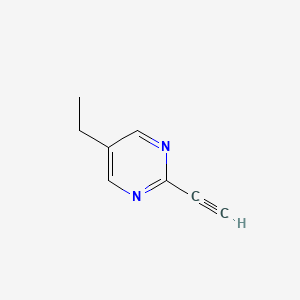
![N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-4-yl]acetamide](/img/structure/B13500702.png)
